2-amino-N-[(1r,4r)-4-hydroxycyclohexyl]acetamide hydrochloride, trans
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Overview
Description
2-amino-N-[(1r,4r)-4-hydroxycyclohexyl]acetamide hydrochloride, trans is a chemical compound with a unique structure that includes an amino group, a hydroxycyclohexyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1r,4r)-4-hydroxycyclohexyl]acetamide hydrochloride, trans typically involves the reaction of 4-hydroxycyclohexylamine with acetic anhydride to form the corresponding acetamide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(1r,4r)-4-hydroxycyclohexyl]acetamide hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclohexanone derivatives, while reduction of the amino group can produce primary amines.
Scientific Research Applications
2-amino-N-[(1r,4r)-4-hydroxycyclohexyl]acetamide hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[(1r,4r)-4-hydroxycyclohexyl]acetamide hydrochloride, trans involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(1r,4r)-4-hydroxycyclohexyl]acetamide
- 4-hydroxycyclohexylamine
- Acetamide derivatives
Uniqueness
2-amino-N-[(1r,4r)-4-hydroxycyclohexyl]acetamide hydrochloride, trans is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2728727-53-3 |
---|---|
Molecular Formula |
C8H17ClN2O2 |
Molecular Weight |
208.7 |
Purity |
95 |
Origin of Product |
United States |
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